![molecular formula C16H14ClNO2 B268300 N-[2-(allyloxy)phenyl]-4-chlorobenzamide](/img/structure/B268300.png)
N-[2-(allyloxy)phenyl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)phenyl]-4-chlorobenzamide, commonly known as ALLO-ACA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
ALLO-ACA has shown promising results in various scientific research applications. It has been found to exhibit anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. ALLO-ACA has also been found to inhibit the growth of bacteria, including antibiotic-resistant strains, indicating its potential as an antibacterial agent. Additionally, ALLO-ACA has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of ALLO-ACA is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cell growth and proliferation, leading to its anti-tumor effects. ALLO-ACA may also disrupt bacterial cell membranes, leading to its antibacterial effects. Additionally, ALLO-ACA may modulate the activity of inflammatory mediators, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
ALLO-ACA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. ALLO-ACA has also been found to decrease the production of reactive oxygen species, which are known to contribute to inflammation and oxidative stress. Additionally, ALLO-ACA has been found to modulate the activity of immune cells, indicating its potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ALLO-ACA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. ALLO-ACA has also been found to have low toxicity, indicating its potential as a safe and effective therapeutic agent. However, ALLO-ACA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain assays. Additionally, ALLO-ACA has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Direcciones Futuras
There are several future directions for the research on ALLO-ACA. One potential direction is to further investigate its anti-tumor activity and its potential as a cancer therapy. Another direction is to explore its antibacterial activity and its potential as an antibacterial agent. Additionally, further research is needed to understand the mechanism of action of ALLO-ACA and its effects on different cell types. Finally, the pharmacokinetics and pharmacodynamics of ALLO-ACA need to be studied in vivo to determine its potential as a therapeutic agent.
Conclusion
In conclusion, ALLO-ACA is a synthetic compound that has shown promising results in various scientific research applications. Its anti-tumor, antibacterial, and anti-inflammatory properties make it a potential candidate for cancer therapy, antibacterial agents, and inflammatory diseases. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of ALLO-ACA involves the reaction of 4-chlorobenzoic acid with 2-allyloxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure ALLO-ACA.
Propiedades
Nombre del producto |
N-[2-(allyloxy)phenyl]-4-chlorobenzamide |
|---|---|
Fórmula molecular |
C16H14ClNO2 |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
4-chloro-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14ClNO2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2,(H,18,19) |
Clave InChI |
NTQDRLLPRCKNKZ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)
